Isocyanic acid

Catalog No.
S569629
CAS No.
75-13-8
M.F
HNCO
CHNO
M. Wt
43.025 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocyanic acid

CAS Number

75-13-8

Product Name

Isocyanic acid

Molecular Formula

HNCO
CHNO

Molecular Weight

43.025 g/mol

InChI

InChI=1S/CHNO/c2-1-3/h2H

InChI Key

OWIKHYCFFJSOEH-UHFFFAOYSA-N

SMILES

C(=N)=O

Synonyms

hydrogen isocyanide, isocyanic acid

Canonical SMILES

C(=N)=O

Synthesis of Organic Compounds:

  • Isocyanides: Isocyanic acid serves as a key precursor for the synthesis of isocyanides, also known as isocyanates. These organic compounds, characterized by the functional group -N=C-, find numerous applications in various fields, including:
    • Pharmaceutical Industry: Isocyanides play a role in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants [].
    • Material Science: They are used in the development of polymers, such as polyurethanes, which are widely used in various products like coatings, adhesives, and elastomers [].
    • Organic Synthesis: Isocyanides act as versatile building blocks in organic synthesis, allowing the creation of complex molecules with diverse functionalities [].

Study of Reaction Mechanisms:

  • Due to its high reactivity, isocyanic acid is a valuable tool for studying reaction mechanisms in various chemical processes. Its well-defined structure and reactivity profile make it suitable for investigating:
    • Acid-Base Reactions: Isocyanic acid exhibits both acidic and basic properties, allowing researchers to explore the intricacies of proton transfer reactions [].
    • Nucleophilic Substitution Reactions: The reactive nature of the -N=C- group makes isocyanic acid a suitable substrate for studying nucleophilic substitution mechanisms, providing insights into the behavior of different nucleophiles [].

Inorganic Chemistry Research:

  • Isocyanic acid can be employed in inorganic chemistry research for:
    • Metal Complexation: The molecule's ability to form coordination complexes with various metal ions makes it valuable for studying metal-ligand interactions and their role in various catalytic processes [].
    • Synthesis of Inorganic Materials: Isocyanic acid can be used as a precursor for the preparation of specific inorganic materials with tailored properties, such as metal nitrides and oxynitrides [].

Isocyanic acid, with the chemical formula HNCO, is a colorless, volatile, and toxic compound. It is the simplest stable isocyanate and is known for its electrophilic properties due to the presence of a carbon atom double-bonded to oxygen and single-bonded to nitrogen. Isocyanic acid is primarily produced through the thermal decomposition of cyanuric acid and can also be generated from various organic reactions involving isocyanates and amines .

This compound has garnered attention due to its presence in ambient air at concerning concentrations, raising potential health risks associated with exposure . Its solubility in water increases at higher pH levels, allowing it to participate in various biochemical processes .

Isocyanic acid is a dangerous compound. It is highly toxic and can be fatal if inhaled or absorbed through the skin []. Exposure can cause respiratory problems, irritation of the eyes and skin, and damage to internal organs [].

  • Hydrolysis: Under acidic conditions, it hydrolyzes to produce methyl amine and carbon dioxide:
    HNCO+H2ONH2CH3+CO2\text{HNCO}+\text{H}_2\text{O}\rightarrow \text{NH}_2\text{CH}_3+\text{CO}_2
  • Reactions with Amines: Isocyanic acid reacts with amines to form ureas:
    HNCO+RNH2RNHC O NH2\text{HNCO}+\text{RNH}_2\rightarrow \text{RNHC O NH}_2
  • Addition Reactions: It can add across electron-rich double bonds, such as those found in vinyl ethers .

These reactions highlight the compound's reactivity and potential applications in organic synthesis.

Isocyanic acid exhibits significant biological activity, particularly as a toxic biomolecule. It has been implicated in post-translational modifications of proteins through a process known as carbamoylation, where it modifies lysine residues on proteins. This modification can disrupt normal protein function and contribute to various pathological conditions .

Moreover, exposure to isocyanic acid has raised concerns about its potential health effects, including respiratory issues and other toxicological impacts .

Isocyanic acid can be synthesized through several methods:

  • Thermal Decomposition: The most common method involves heating cyanuric acid:
    C3N3O33HNCO\text{C}_3\text{N}_3\text{O}_3\rightarrow 3\text{HNCO}
  • Reactions with Isocyanates: It can also be produced by reacting isocyanates with water or other nucleophiles under controlled conditions .
  • Chemical Synthesis: Laboratory synthesis often involves the reaction of carbonyl compounds with amines or other nitrogen sources under specific conditions .

Isocyanic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the production of ureas and other nitrogen-containing compounds.
  • Industrial Uses: Isocyanic acid is utilized in the manufacture of polyurethane foams and coatings due to its reactivity with polyols .
  • Environmental Studies: Its role in atmospheric chemistry has made it a subject of study regarding air quality and pollution .

Research into the interactions of isocyanic acid focuses on its environmental impact and biological effects. Studies have shown that it can react with various biomolecules, leading to modifications that may affect cellular functions. Additionally, its interactions with atmospheric components are crucial for understanding its fate and transport in the environment .

Recent advancements in mass spectrometry have enabled more accurate measurements of isocyanic acid concentrations in ambient air, facilitating better risk assessments for human health .

Isocyanic acid shares similarities with other nitrogen-containing compounds but possesses unique characteristics that set it apart. Below are some similar compounds:

Compound NameFormulaKey Characteristics
Hydrogen CyanideHCNHighly toxic gas; used in industrial processes.
Methyl IsocyanateCH₃NCOUsed as an intermediate in pesticide synthesis; more reactive than isocyanic acid.
UreaCO(NH₂)₂A product of isocyanic acid reactions; non-toxic and widely used in fertilizers.
CarbamatesRNH(CO)ODerivatives of carbamic acid; used as pesticides; less toxic than isocyanates.

Isocyanic acid's unique electrophilic nature allows it to participate in specific bio

Isocyanic acid is a chemical compound with the molecular formula CHNO and the structural formula HNCO, which is often written as H−N=C=O [4]. The molecule represents the simplest stable chemical compound that contains carbon, hydrogen, nitrogen, and oxygen, the four most commonly found elements in organic chemistry and biology [4]. The compound was discovered in 1830 by Justus von Liebig and Friedrich Wöhler [4].

The electronic structure of isocyanic acid exhibits distinctive bonding characteristics that have been extensively studied through vibrational spectroscopy and theoretical calculations [4]. Although the electronic structure according to valence bond theory can be written as H−N=C=O, the vibrational spectrum shows a band at 2268.8 cm⁻¹ in the gas phase, which some researchers interpret as indicating a carbon–nitrogen triple bond [4]. This observation suggests that the canonical form H−N⁺≡C−O⁻ may be the major resonance structure [4].

However, classic vibrational analysis indicates that the 2268.8 cm⁻¹ frequency corresponds to the asymmetric N=C=O stretch, with the corresponding symmetric N=C=O stretch appearing at 1327 cm⁻¹ [4]. Based on these conventional assignments, there is no requirement to invoke a fully charged state for the nitrogen and oxygen atoms to explain the vibrational spectral data [4].

Precise structural parameters have been determined through both experimental and theoretical methods [7] [24]. X-ray crystallography studies at 123(2) K reveal interatomic distances of C–O 1.17 Å, C–N 1.22 Å, and N–H 1.03 Å [7] [24]. The interatomic angle N–C–O is 171°, indicating a nearly linear arrangement of the heavy atoms [7] [24]. Experimental bond angles from cartesian coordinates show the H-N-C bond angle as 123.900° and the N-C-O bond angle as 172.600° [13].

The molecular geometry exhibits quasi-linear characteristics, with the equilibrium H-N-C angle being approximately 123° [6]. The barrier to linearity for the HNC bending is calculated to be approximately 1834 cm⁻¹, while the NCO bending barrier is significantly lower at 336 cm⁻¹ [6] [44]. This quasi-linearity leads to a large rotational constant A of approximately 30 cm⁻¹, which complicates the separation of molecular vibration and rotation in zeroth order [6].

Physical Constants and Characteristics

The fundamental physical properties of isocyanic acid have been characterized through extensive experimental and theoretical investigations. The molecular weight is precisely determined as 43.0247 g/mol [1]. Under standard conditions, isocyanic acid exists as a colorless, volatile, and highly reactive compound [2] [4].

PropertyValueUnitSource
Molecular FormulaCHNO-Multiple sources [1] [4]
Molecular Weight43.0247g/molNIST WebBook [1]
Melting Point-86°CChemicalBook [2]
Boiling Point23.5°CMultiple sources [2] [5]
Density1.04±0.1g/cm³ChemicalBook (predicted) [2]
Refractive Index1.395-Chemsrc (estimate) [5]
pKa3.7-Wikipedia [4]
Ionization Energy11.60 ± 0.01eVNIST [9]

The thermal properties of isocyanic acid demonstrate its volatile nature, condensing at 23.5°C [4]. The compound exhibits significant solubility in water, forming urea upon hydrolysis [3]. It is also soluble in organic solvents such as alcohols and ethers [3]. In aqueous solution, isocyanic acid behaves as a weak acid with a pKa of 3.7 [4], following the equilibrium: HNCO ⇌ H⁺ + NCO⁻ [4].

The ionization energy of 11.60 ± 0.01 eV indicates moderate electron binding strength [9]. Theoretical calculations predict additional ionization energies, with vertical double ionization occurring at 32.8 ± 0.3 eV and triple ionization at 65 ± 1 eV [34] [45].

Conformational Analysis

The conformational behavior of isocyanic acid is dominated by its quasi-linear structure and the associated low-frequency vibrational modes [6] [44]. The molecule exhibits a planar equilibrium structure with Cs symmetry, characterized by specific barriers to internal motion [42] [44].

The barrier to complete linearity represents a crucial aspect of the conformational dynamics [44]. Computational studies using CCSD(T)/cc-pCVQZ level calculations reveal that the barrier to linearity is 1834 cm⁻¹ for the HNC angle and 336 cm⁻¹ for the NCO angle [44]. These relatively low barriers indicate that vibrational excitation can readily overcome the energy required for conformational changes [44].

The minimum energy path analysis demonstrates significant coupling between internal coordinates [44]. The most prominent coupling occurs between the HNC bending angle and the NC bond length [44]. Along the minimum energy path for the HNC angle, the optimum bond lengths change from (1.895 a₀, 2.296 a₀, 2.200 a₀) at the equilibrium angle of 123.4° to (1.863 a₀, 2.226 a₀, 2.219 a₀) at the linear configuration [44].

The pure rotational spectra characteristics reveal that isocyanic acid behaves as a prolate near-symmetric top with a Wang asymmetry parameter of only -8.9×10⁻⁵ [6]. The quasi-linearity leads to large rotational constants, with values of approximately 30 cm⁻¹ for the A rotational constant [6].

Vibrational mode coupling plays a significant role in the conformational analysis [16]. Three fundamental modes (ν₄, ν₅, ν₆) are strongly coupled through Coriolis interaction [16]. The vibrational frequencies for the normal isotopologue in the gas phase are well-established through spectroscopic measurements [16] [17].

Thermodynamic Properties

The thermodynamic properties of isocyanic acid have been determined through both experimental measurements and theoretical calculations, providing comprehensive data for understanding its behavior under various conditions [9] [10].

PropertyValueUnitMethod
Heat of Formation (ΔfH°)-97.0 ± 13.0kJ/molNIST/Cheméo [9]
Heat of Formation (ΔfH° 0K)-27.8 ± 0.3kcal/molTheoretical studies [10]
Heat Capacity (Cp,gas) at 100K17.53J/mol×KJoback Calculated [9]
Heat Capacity (Cp,gas) at 297K40.50J/mol×KJoback Calculated [9]
Enthalpy of Vaporization36.04kJ/molJoback Calculated [9]
Gibbs Free Energy of Formation59.41kJ/molJoback Calculated [9]

The heat of formation has been precisely determined through multiple experimental approaches [10]. Spectroscopic techniques in 1995 yielded a value of -(27.9±1.0) kJ/mol⁻¹ for the 0K heat of formation [10]. Subsequent studies using photodissociation methods confirmed this value, with recent determinations reporting -(27.8±0.3) kcal/mol⁻¹ [10].

Temperature-dependent heat capacity measurements show that the gas-phase heat capacity increases significantly with temperature, ranging from 17.53 J/mol×K at 100K to 40.50 J/mol×K at 297K [9]. This temperature dependence reflects the contribution of vibrational modes to the thermal energy as higher energy levels become accessible [9].

The thermodynamic stability of isocyanic acid relative to its decomposition products has been analyzed through computational studies [11]. The thermal decomposition follows the primary reaction pathway: HNCO + Ar → NH(³Σ⁻) + CO + Ar, with ΔH°₀ = 337 kJ/mol⁻¹ [11]. Kinetic studies reveal low-pressure limit rate constants of k = 10¹⁷·²³±⁰·³⁶ exp[−(402±17) kJ/mol⁻¹/RT] cm³/mol⁻¹/s⁻¹ [11].

Structural Comparison with Isomers

Isocyanic acid belongs to a family of four linear isomers with the molecular formula CHNO, each exhibiting distinct structural characteristics and relative stabilities [4] [10] [42]. The comparative analysis of these isomers provides insight into the structure-stability relationships within this molecular system [12].

IsomerStructureRelative Energy (kcal/mol)Stability Ranking
Isocyanic acid (HNCO)H-N=C=O0.0Most stable [12]
Cyanic acid (HOCN)H-O-C≡N24.7Second most stable [12]
Fulminic acid (HCNO)H-C≡N⁺-O⁻70.7Third most stable [12]
Isofulminic acid (HONC)H-O-N⁺≡C⁻84.1Least stable [12]

Isocyanic acid represents the most thermodynamically stable isomer, serving as the reference point for energy comparisons [12]. The energy differences between isomers are substantial, with cyanic acid lying 24.7 kcal/mol higher, fulminic acid at 70.7 kcal/mol higher, and isofulminic acid at 84.1 kcal/mol higher than isocyanic acid [12] [42].

The structural differences between isomers reflect distinct bonding patterns and electronic distributions [42]. Cyanic acid (HOCN) exists in equilibrium with isocyanic acid to the extent of approximately 3%, representing the predominant tautomeric form [4]. The vibrational spectrum of cyanic acid indicates the presence of a triple bond between nitrogen and carbon atoms [4].

Isofulminic acid (HONC) has been characterized as the most energetic stable isomer [42]. Despite being 84 kcal/mol higher in energy than isocyanic acid, it has been detected spectroscopically through rotational spectroscopy supported by coupled cluster electronic structure calculations [42]. The fundamental rotational transitions of normal, carbon-13, oxygen-18, and deuterium isotopic species have been observed in molecular beam studies [42].

The barrier to interconversion between isomers represents a crucial factor in their relative stability [10]. Theoretical studies indicate that isomerization mechanisms involve very high energy barriers, with calculated rate constants being extremely small in the temperature range from 300 to 2000 K [10]. The isomerization of isocyanic acid can proceed through three mechanisms: via transition states leading to cyanic acid (140.58 kcal/mol barrier), to intermediate species (106.37 kcal/mol barrier), or to another intermediate (129.41 kcal/mol barrier) [10].

Stability Parameters and Decomposition Mechanisms

The stability and decomposition behavior of isocyanic acid involves multiple pathways and mechanisms that depend on environmental conditions, temperature, and the presence of catalysts or reactants [11] [15] [36].

Thermal decomposition represents the primary degradation pathway at elevated temperatures [11]. Shock wave studies over the temperature range 2100-2500 K demonstrate that the decomposition follows a bimolecular process: HNCO + Ar → NH(³Σ⁻) + CO + Ar [11]. The activation energy for this process is 402 ± 17 kJ/mol⁻¹, with pre-exponential factors of 10¹⁷·²³±⁰·³⁶ cm³/mol⁻¹/s⁻¹ [11].

Hydrolysis mechanisms constitute another major decomposition pathway, particularly in aqueous environments [36]. Three distinct pH-dependent hydrolysis mechanisms operate simultaneously [36]:

  • Acidic hydrolysis: HNCO + H⁺ + H₂O → NH₄⁺ + CO₂ with rate constant k₁ = (4.4 ± 0.2) × 10⁷ exp(-6000 ± 240/T) M⁻¹s⁻¹ [36]

  • Neutral hydrolysis: HNCO + H₂O → NH₃ + CO₂ with rate constant k₂ = (8.9 ± 0.9) × 10⁶ exp(-6770 ± 450/T) s⁻¹ [36]

  • Basic hydrolysis: NCO⁻ + 2H₂O → NH₃ + HCO₃⁻ with rate constant k₃ = (7.2 ± 1.5) × 10⁸ exp(-10900 ± 1400/T) s⁻¹ [36]

The lifetime of isocyanic acid against hydrolysis varies significantly with pH, liquid water content, and temperature, ranging from 10 days to 28 years under tropospheric cloud conditions [36].

Polymerization represents a spontaneous decomposition mechanism at higher concentrations [4] [33]. Isocyanic acid oligomerizes to form cyanuric acid (the cyclic trimer) and cyamelide (a polymer) [4]. The trimerization reaction 3HNCO → (HNCO)₃ produces cyanuric acid with high selectivity under controlled conditions [33]. Industrial processes achieve cyanuric acid purities exceeding 90% with conversion rates above 90% [33].

The stability of isocyanic acid in the vapor phase has been characterized under various humidity conditions [15]. The apparent half-life in pure atmospheres ranges from 16 hours at low humidity (4.2 g/m³ absolute humidity) to 4 hours at higher humidity (14.6 g/m³ absolute humidity) [15]. In complex atmospheres, the apparent half-life is approximately 8 hours at moderate humidity conditions [15].

Bond dissociation energies provide quantitative measures of molecular stability [6]. The H-NCO bond dissociation energy is determined as 113.0 ± 0.2 kcal/mol⁻¹, while the HN-CO bond dissociation energy is 78 ± 2 kcal/mol⁻¹ [6]. These values indicate that the HN-CO bond is weaker and represents the preferred cleavage site during thermal decomposition [6].

XLogP3

1

UNII

QKG6U31925

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

75-13-8

Wikipedia

Isocyanic acid
Nitridooxidocarbon(.)

Dates

Modify: 2023-08-15

High Concentrations of Atmospheric Isocyanic Acid (HNCO) Produced from Secondary Sources in China

Zelong Wang, Bin Yuan, Chenshuo Ye, James Roberts, Armin Wisthaler, Yi Lin, Tiange Li, Caihong Wu, Yuwen Peng, Chaomin Wang, Sihang Wang, Suxia Yang, Baolin Wang, Jipeng Qi, Chen Wang, Wei Song, Weiwei Hu, Xinming Wang, Wanyun Xu, Nan Ma, Ye Kuang, Jiangchuan Tao, Zhanyi Zhang, Hang Su, Yafang Cheng, Xuemei Wang, Min Shao
PMID: 32876440   DOI: 10.1021/acs.est.0c02843

Abstract

Isocyanic acid (HNCO) is a potentially toxic atmospheric pollutant, whose atmospheric concentrations are hypothesized to be linked to adverse health effects. An earlier model study estimated that concentrations of isocyanic acid in China are highest around the world. However, measurements of isocyanic acid in ambient air have not been available in China. Two field campaigns were conducted to measure isocyanic acid in ambient air using a high-resolution time-of-flight chemical ionization mass spectrometer (ToF-CIMS) in two different environments in China. The ranges of mixing ratios of isocyanic acid are from below the detection limit (18 pptv) to 2.8 ppbv (5 min average) with the average value of 0.46 ppbv at an urban site of Guangzhou in the Pearl River Delta (PRD) region in fall and from 0.02 to 2.2 ppbv with the average value of 0.37 ppbv at a rural site in the North China Plain (NCP) during wintertime, respectively. These concentrations are significantly higher than previous measurements in North America. The diurnal variations of isocyanic acid are very similar to secondary pollutants (e.g., ozone, formic acid, and nitric acid) in PRD, indicating that isocyanic acid is mainly produced by secondary formation. Both primary emissions and secondary formation account for isocyanic acid in the NCP. The lifetime of isocyanic acid in a lower atmosphere was estimated to be less than 1 day due to the high apparent loss rate caused by deposition at night in PRD. Based on the steady state analysis of isocyanic acid during the daytime, we show that amides are unlikely enough to explain the formation of isocyanic acid in Guangzhou, calling for additional precursors for isocyanic acid. Our measurements of isocyanic acid in two environments of China provide important constraints on the concentrations, sources, and sinks of this pollutant in the atmosphere.


Comment on "Isocyanic acid (HNCO) and its fate in the atmosphere: a review" by M. D. Leslie, M. Ridoli, J. G. Murphy and N. Borduas-Dedekind, Environ. Sci.: Processes Impacts, 2019, 21, 793

Patrick M Plehiers
PMID: 31701116   DOI: 10.1039/c9em00403c

Abstract

Can 1 ppb of isocyanic acid in air cause 100 μM in the blood stream? The impact of indoor and outdoor isocyanic acid (HNCO) levels may be of concern to human health. HNCO is well soluble in water but hydrolyzes rather slowly. Recently determined thermodynamic data and HNCO hydrolysis kinetics indicate that high blood levels might be reached. This data has been complemented with a brief assessment of kinetic information from the (bio)chemical and medical literature about carbamoylation reactions with proteins, indicating that other bodily elimination mechanisms cannot be ignored. Expected incremental blood levels corresponding to 1 ppbv HNCO in air are estimated to be in the low nM range. Acute toxic effects therefore seem unlikely, but chronic exposure to higher concentrations may still be of significance.


Could cyanogenic glycoside rich diet cause increased risk for carbamylation-induced protein damage in individuals with chronic inflammatory diseases?

Bahadir Simsek, Ufuk Çakatay
PMID: 31383327   DOI: 10.1016/j.mehy.2019.109275

Abstract

Cyanogenic glycosides are found in a diverse group of plants and are metabolized into thiocyanate by the intestines and liver. Conversion of plant derived thiocyanates into cyanide and isocyanic acid occurs by the activity of neutrophil-derived enzyme myeloperoxidase. Therefore, increased intake of cyanogenic glycoside rich plant based diet may lead to increased isocyanic acid induced protein carbamylation in chronic inflammatory states (increased myeloperoxidase activity). As there is a close relationship between non-enzymatic post-translational modification and protein function, carbamylation induced structural changes also affect the functions of proteins. Carbamylation induced structural alterations of proteins have recently drawn a great attention in the current literature, especially regarding the alterations of proteins with long half-life such as type I collagen, elastin, α-crystallin. We hypothesize that a plant-based natural diet, rich in cyanogenic glycosides, may have unintended consequences on native protein structure/function in individuals with chronic inflammatory diseases such as chronic kidney and rheumatological diseases because of the higher rate of transformation of plant derived thiocyanates into isocyanic acid by the increased activity of neutrophil-derived enzyme myeloperoxidase. Regulation of myeloperoxidase activity or moderation of cyanogenic glycoside rich diet might be important in the prevention/modulation of dangerous protein carbamylation process, especially in this patient group.


High levels of isocyanic acid in smoke generated during hot iron cauterization

Per Leanderson, Blerim Krapi
PMID: 31070514   DOI: 10.1080/19338244.2019.1593920

Abstract

Pyrolysis of nitrogen containing biofuels generates isocyanic acid (ICA) and we here studied if ICA also is present in cauterization smoke. Air sampling was performed when animal technicians that had developed airway symptoms worked with dehorning. Tissue heated in a laboratory model was used to mimic cauterization. ICA in air at the workplace exceeded 10 times the national exposure limit. In the laboratory, the ICA generated per mg tissue from heated hair, horn and nail was 13.9 ± 7.8, 24.0 ± 4.1 and 32.0 ± 2.9 µg, respectively. Three workers were medically examined and two were diagnosed with asthma and a third had severe airway problem that resembled asthma. The study shows that high levels of ICA are generated during cauterization of nitrogen-containing tissue. If this could trigger airway symptoms deserves to be investigated further.


Sources of isocyanic acid (HNCO) indoors: a focus on cigarette smoke

Rachel F Hems, Chen Wang, Douglas B Collins, Shouming Zhou, Nadine Borduas-Dedekind, Jeffrey A Siegel, Jonathan P D Abbatt
PMID: 30976776   DOI: 10.1039/c9em00107g

Abstract

The sources and sinks of isocyanic acid (HNCO), a toxic gas, in indoor environments are largely uncharacterized. In particular, cigarette smoke has been identified as a significant source. In this study, controlled smoking of tobacco cigarettes was investigated in both an environmental chamber and a residence in Toronto, Canada using an acetate-CIMS. The HNCO emission ratio from side-stream cigarette smoke was determined to be 2.7 (±1.1) × 10-3 ppb HNCO/ppb CO. Side-stream smoke from a single cigarette introduced a large pulse of HNCO to the indoor environment, increasing the HNCO mixing ratio by up to a factor of ten from background conditions of 0.15 ppb. Although there was no evidence for photochemical production of HNCO from cigarette smoke in the residence, it was observed in the environmental chamber via oxidation by the hydroxyl radical (1.1 × 107 molecules per cm3), approximately doubling the HNCO mixing ratio after 30 minutes of oxidation. Oxidation of cigarette smoke by O3 (15 ppb = 4.0 × 1017 molecules per cm3) and photo-reaction with indoor fluorescent lights did not produce HNCO. By studying the temporal profiles of both HNCO and CO after smoking, it is inferred that gas-to-surface partitioning of HNCO acts as an indoor loss pathway. Even in the absence of smoking, the indoor HNCO mixing ratios in the Toronto residence were elevated compared to concurrent outdoor measurements by approximately a factor of two.


Isocyanic acid (HNCO) and its fate in the atmosphere: a review

Michael David Leslie, Melanie Ridoli, Jennifer Grace Murphy, Nadine Borduas-Dedekind
PMID: 30968101   DOI: 10.1039/c9em00003h

Abstract

Isocyanic acid (HNCO) has recently been identified in ambient air at potentially concerning concentrations for human health. Since its first atmospheric detection, significant progress has been made in understanding its sources and sinks. The chemistry of HNCO is governed by its partitioning between the gas and liquid phases, its weak acidity, its high solubility at pH above 5, and its electrophilic chemical behaviour. The online measurement of HNCO in ambient air is possible due to recent advances in mass spectrometry techniques, including chemical ionization mass spectrometry for the detection of weak acids. To date, HNCO has been measured in North America, Europe and South Asia as well as outdoors and indoors, with mixing ratios up to 10s of ppbv. The sources of HNCO include: (1) fossil fuel combustion such as coal, gasoline and diesel, (2) biomass burning such as wildfires and crop residue burning, (3) secondary photochemical production from amines and amides, (4) cigarette smoke, and (5) combustion of materials in the built environment. Then, three losses processes can occur: (1) gas phase photochemistry, (2) heterogenous uptake and hydrolysis, and (3) dry deposition. HNCO lifetimes with respect to photolysis and OH radical oxidation are on the order of months to decades. Consequently, the removal of HNCO from the atmosphere is thought to occur predominantly by dry deposition and by heterogeneous uptake followed by hydrolysis to NH3 and CO2. A back of the envelope calculation reveals that HNCO is an insignificant global source of NH3, contributing only around 1%, but could be important for local environments. Furthermore, HNCO can react due to its electrophilic behaviour with various nucleophilic functionalities, including those present in the human body through a reaction called protein carbamoylation. This protein modification can lead to toxicity, and thus exposure to high concentrations of HNCO can lead to cardiovascular and respiratory diseases, as well as cataracts. In this critical review, we outline our current understanding of the atmospheric fate of HNCO and its potential impacts on outdoor and indoor air quality. We also call attention to the need for toxicology studies linking HNCO exposure to health effects.


Comparison of air samplers for determination of isocyanic acid and applicability for work environment exposure assessment

Mikolaj Jan Jankowski, Raymond Olsen, Yngvar Thomassen, Paal Molander
PMID: 28762425   DOI: 10.1039/c7em00174f

Abstract

Isocyanic acid (ICA) is one of the most abundant isocyanates formed during thermal decomposition of polyurethane (PUR), and other nitrogen containing polymers. Hot-work, such as flame cutting, forging, grinding, turning and welding may give rise to thermal decomposition of said polymers potentially forming significant amounts of ICA. A newly launched dry denuder sampler for airborne isocyanates using di-n-butylamine (DBA) demonstrated build-up of background ICA-DBA over time. Build-up of background ICA-DBA was not observed when stored at inert conditions (Ar atmosphere) for 84 days. Thus, freshly prepared denuders were used. The sampling efficiency of ICA using freshly prepared denuder samplers (0.2 L min
), impinger + filter samplers (0.5 L min
) using DBA and 1-(2-methoxyphenyl) piperazine (2MP)-impregnated filter cassette samplers (1 L min
) was investigated. PTR-MS measurements of ICA were used as a quantitative reference. Dynamically generated standard ICA atmospheres covered the range 5.6 to 640 ppb at absolute humidities (AH) 4.0 and 16 g m
. Recovered ICA was found to be 73-115% (denuder), 89-115% (impinger + filter) and 62-100% (2MP filter cassette). The method limit of detection (LOD) was equal to an amount of ICA of 24 ng (denuder), 8.9 ng (impinger + filter) and 9.4 ng (2MP filter cassette). The PTR-MS LOD for ICA was 1.8 and 2.8 ppb in atmospheres with an AH of 4 and 16 g m
. Denuder samplers were used for personal (n = 176) and stationary (n = 31) air sampling during hot-work at six industrial sites (n = 23 workers). ICA was detected above method LOD in 66% and 58% of the personal and stationary samples, respectively. ICA workroom air concentrations were determined to be 1.8-320 ppb (median 12 ppb) (personal samples), and 1.5-44 ppb (median 6.6 ppb) (stationary samples).


Carbamylation is a competitor of glycation for protein modification in vivo

C Nicolas, S Jaisson, L Gorisse, F J Tessier, C Niquet-Léridon, P Jacolot, C Pietrement, P Gillery
PMID: 28690125   DOI: 10.1016/j.diabet.2017.05.006

Abstract

Chronic kidney disease (CKD) and diabetes mellitus are two diseases that accelerate protein molecular ageing through carbamylation and glycation reactions, characterized by the binding of urea-derived isocyanic acid and of sugars on proteins, respectively. These two reactions target the same protein amino groups and, thus, compete with each other. Such competition may arise especially in diabetic patients with nephropathy. This study aimed to evaluate their potential competitive effects in vitro and under conditions reproducing CKD and/or diabetes in vivo.
Albumin was incubated in vitro with glucose, urea or cyanate. Carbamylation in vivo was enhanced in normal and diabetic (db/db) mice by either subtotal nephrectomy or cyanate consumption. Homocitrulline, carbamylated haemoglobin and furosine were measured by LC-MS/MS, fructosamine by colorimetric assay and HbA
by immunological assay.
Reciprocal inhibition between carbamylation and glycation was observed during albumin incubations in vitro. Besides, 5 weeks after induction of CKD in vivo, plasma homocitrulline concentrations were similar in both diabetic and non-diabetic mice, whereas fructosamine and HbA
were decreased (-23% and -42%, respectively) in diabetic mice with CKD compared with only diabetic ones. Fructosamine and HbA
were also decreased in cyanate-spiked water-drinking mice compared with plain water-drinking diabetic mice.
Carbamylation competes with glycation in vivo, especially under conditions of high glycation. Thus, the classic markers of glycaemic control should be interpreted with caution in diabetic patients with CKD because of this competitive effect.


Quantifying the Primary Emissions and Photochemical Formation of Isocyanic Acid Downwind of Oil Sands Operations

John Liggio, Craig A Stroud, Jeremy J B Wentzell, Junhua Zhang, Jacob Sommers, Andrea Darlington, Peter S K Liu, Samar G Moussa, Amy Leithead, Katherine Hayden, Richard L Mittermeier, Ralf Staebler, Mengistu Wolde, Shao-Meng Li
PMID: 29210280   DOI: 10.1021/acs.est.7b04346

Abstract

Isocyanic acid (HNCO) is a known toxic species and yet the relative importance of primary and secondary sources to regional HNCO and population exposure remains unclear. Off-road diesel fuel combustion has previously been suggested to be an important regional source of HNCO, which implies that major industrial facilities such as the oil sands (OS), which consume large quantities of diesel fuel, can be sources of HNCO. The OS emissions of nontraditional toxic species such as HNCO have not been assessed. Here, airborne measurements of HNCO were used to estimate primary and secondary HNCO for the oil sands. Approximately 6.2 ± 1.1 kg hr
was emitted from off-road diesel activities within oil sands facilities, and an additional 116-186 kg hr
formed from the photochemical oxidation of diesel exhaust. Together, the primary and secondary HNCO from OS operations represent a significant anthropogenic HNCO source in Canada. The secondary HNCO downwind of the OS was enhanced by up to a factor of 20 relative to its primary emission, an enhancement factor significantly greater than previously estimated from laboratory studies. Incorporating HNCO emissions and formation into a regional model demonstrated that the HNCO levels in Fort McMurray (∼10-70 km downwind of the OS) are controlled by OS emissions; > 50% of the monthly mean HNCO arose from the OS. While the mean HNCO levels in Fort McMurray are predicted to be below the 1000 pptv level associated with potential negative health impacts, (∼25 pptv in August-September), an order of magnitude increase in concentration is predicted (250-600 pptv) when the town is directly impacted by OS plumes. The results here highlight the importance of obtaining at-source HNCO emission factors and advancing the understanding of secondary HNCO formation mechanisms, to assess and improve HNCO population exposure predictions.


Proteasome-dependent degradation of intracellular carbamylated proteins

Aurore Desmons, Anaïs Okwieka, Manon Doué, Laëtitia Gorisse, Vincent Vuiblet, Christine Pietrement, Philippe Gillery, Stéphane Jaisson
PMID: 31170093   DOI: 10.18632/aging.102002

Abstract

Carbamylation, which corresponds to the binding of isocyanic acid to the amino groups of proteins, is a nonenzymatic post-translational modification responsible for alterations of protein structural and functional properties. Tissue accumulation of carbamylation-derived products and their role in pathological processes such as atherosclerosis or chronic renal failure have been previously documented. However, few studies have focused on the carbamylation of intracellular proteins and their subsequent role in cellular aging. This study aimed to determine the extent of intracellular protein carbamylation, its impact on cell functions and the ability of cells to degrade these modified proteins. Fibroblasts were incubated with cyanate or urea and the carbamylation level was evaluated by immunostaining and homocitrulline quantification. The results showed that carbamylated proteins accumulated intracellularly and that all proteins were susceptible. The presence of intracellular carbamylated proteins did not modify cell proliferation or type I collagen synthesis nor did it induce cell senescence, but it significantly decreased cell motility. Fibroblasts were able to degrade carbamylated proteins through the ubiquitin-proteasome system. In conclusion, intracellular proteins are susceptible to carbamylation but their accumulation does not seem to deeply affect cell function, owing largely to their elimination by the ubiquitin-proteasome system.


Explore Compound Types